molecular formula C5H2N6O B2376880 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 61033-20-3

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2376880
CAS No.: 61033-20-3
M. Wt: 162.112
InChI Key: XPKQGRFFRKERGI-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the triazolo-triazine family This compound is characterized by its unique fused ring structure, which includes both triazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyanogen bromide, followed by cyclization to form the triazolo-triazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group.

Biological Activity

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger family of triazole derivatives known for their diverse pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N6OC_{13}H_{10}N_6O, with a molecular weight of approximately 284.28 g/mol. The compound features a complex arrangement of nitrogen atoms and functional groups that contribute to its biological activity.

The mechanism of action for compounds like this compound often involves interactions with various biological targets such as enzymes or receptors. Similar triazole derivatives have shown the ability to interfere with cellular processes through:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
  • Antimicrobial Activity : The ability to disrupt bacterial cell walls or metabolic pathways has been observed in related compounds.
  • Anticancer Effects : Some derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound and related compounds. The following table summarizes key findings from various studies:

Study Activity Cell Line/Organism Results
AntiviralHIVSignificant anti-HIV activity observed in vitro.
AntitumorA549 (lung adenocarcinoma)Exhibited selective antiproliferative effects; induced apoptosis.
AntimicrobialStaphylococcus aureusModerate activity against Gram-positive bacteria.
Anti-inflammatoryCOX-1 and COX-2 enzymesInhibition with IC50 values reported for various derivatives.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of triazole derivatives similar to this compound against lung adenocarcinoma cell lines (A549). The results indicated that certain derivatives displayed significant antiproliferative activity and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of triazole compounds against various bacterial strains. The results showed that the compound exhibited moderate activity against Staphylococcus aureus and other Gram-positive bacteria. This suggests its potential utility as an antimicrobial agent.

Properties

IUPAC Name

4-oxo-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N6O/c6-1-3-4(12)11-5(10-9-3)7-2-8-11/h2H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQGRFFRKERGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=C(C(=O)N2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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